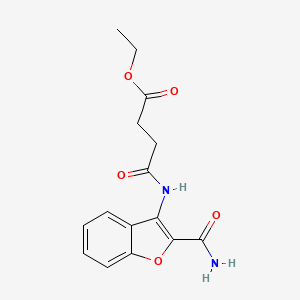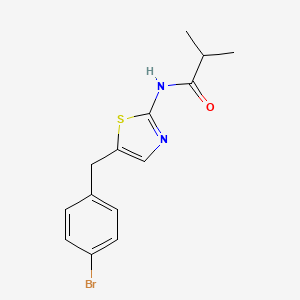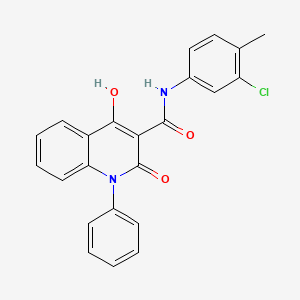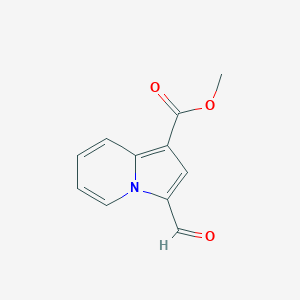![molecular formula C17H20N2O4 B2881402 N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide CAS No. 433251-28-6](/img/structure/B2881402.png)
N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide, commonly known as BCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCE is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 301.4 g/mol.
Mecanismo De Acción
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect similar pathways, leading to disruption of cell division and growth.
Result of Action
The compound’s action results in molecular and cellular effects such as cell cycle arrest and induction of apoptosis . These effects can lead to the inhibition of cell proliferation and the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCE is its high potency and selectivity for GABA-A receptors. This makes BCE a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of BCE is its low water solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BCE, including the development of more water-soluble analogs, the investigation of its effects on other neurotransmitter systems, and the evaluation of its potential therapeutic applications in various neurological and psychiatric disorders. BCE may also have potential applications in the field of synthetic biology, as a tool for the regulation of neuronal activity in engineered cells and tissues.
Conclusion:
In conclusion, BCE is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. BCE exerts its effects by modulating the activity of GABA-A receptors, leading to its anxiolytic, antidepressant, and anticonvulsant properties. Despite its limitations, BCE remains a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions, and may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
BCE can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with cyclohexene, followed by the reaction of the resulting compound with oxalyl chloride and then with ethylenediamine. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
BCE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. BCE has been shown to have anxiolytic, antidepressant, and anticonvulsant properties, making it a potential candidate for the treatment of anxiety and depression disorders. BCE has also been shown to modulate the activity of GABA-A receptors, which are important targets for the treatment of epilepsy and other neurological disorders.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-16(18-9-8-12-4-2-1-3-5-12)17(21)19-13-6-7-14-15(10-13)23-11-22-14/h4,6-7,10H,1-3,5,8-9,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIYWXAHTRHBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate](/img/structure/B2881324.png)

![3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2881326.png)
![2-[6-(2-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2881327.png)

![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2881329.png)


![1-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2881335.png)
![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2881338.png)

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2881342.png)